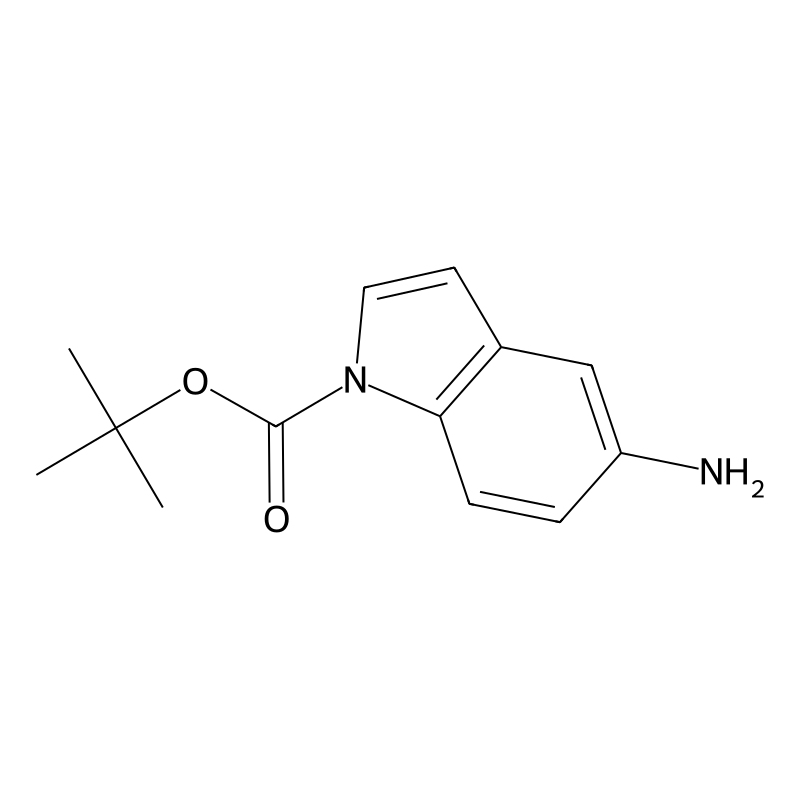

1-Boc-5-Aminoindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

-Boc-5-Aminoindole serves as a valuable starting material for the preparation of indole derivatives, a class of organic molecules with diverse biological activities. These derivatives possess a wide range of potential applications in drug discovery, including:

- Anti-cancer agents: Indole derivatives exhibit promising anti-cancer properties by targeting various mechanisms involved in cancer cell growth and proliferation. [, ]

- Anti-inflammatory drugs: Certain indole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory conditions like arthritis and asthma. [, ]

- Antidepressants: Some indole derivatives exhibit antidepressant activity and are being investigated for the treatment of depression and other mood disorders. [, ]

Agrochemicals

In the field of agrochemicals, 1-Boc-5-Aminoindole can be used to synthesize:

- Insecticides: Indole derivatives can act as insecticides by targeting specific insect neurotransmitters or disrupting their growth and development. [, ]

- Herbicides: Some indole derivatives exhibit herbicidal activity, controlling the growth of unwanted plants. [, ]

Material Sciences

-Boc-5-Aminoindole has potential applications in material sciences for the development of:

- Organic light-emitting diodes (OLEDs): Indole derivatives can be incorporated into OLED materials to improve their efficiency and performance. []

- Organic electronics: Indole-based materials are being explored for their potential applications in organic solar cells and other organic electronic devices.

1-Boc-5-Aminoindole is a chemical compound characterized by the molecular formula and a molecular weight of 232.28 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 5-position of indole. This compound is significant in organic synthesis and medicinal chemistry due to its role as an intermediate in the development of various pharmaceuticals and biologically active compounds .

For instance, some indole-based drugs act by mimicking the effects of natural neurotransmitters like serotonin, while others might target specific enzymes or receptors in the body. The mechanism of action would depend on the specific structure of the final product.

While detailed safety information on 1-Boc-5-aminoindole might be limited, some general precautions should be considered when handling organic compounds:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper laboratory regulations.

- Acidic Hydrolysis: Treatment with strong acids such as hydrochloric acid can remove the Boc group.

- Microwave-Assisted Deprotection: Utilizing solvents like trifluoroethanol or hexafluoroisopropanol under microwave irradiation has shown effective results in deprotecting Boc groups .

Additionally, 1-Boc-5-Aminoindole can undergo nucleophilic substitution reactions, where the amino group can react with various electrophiles, leading to diverse derivatives .

The biological activity of 1-Boc-5-Aminoindole has been explored in various contexts. Compounds derived from 5-aminoindole have demonstrated potential as:

- Anticancer Agents: Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity: Certain modifications can enhance its activity against bacterial strains.

- Neuroprotective Properties: Research indicates potential benefits in neurodegenerative disease models, although further studies are needed to elucidate mechanisms .

Synthesis of 1-Boc-5-Aminoindole typically involves several steps:

- Starting Material: The synthesis often begins with 5-nitroindole, which is reduced to 5-aminoindole.

- Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, resulting in 1-Boc-5-aminoindole .

- Alternative Routes: Other synthetic pathways include direct reaction of 1-Boc-5-chloroindole with ammonia, yielding the desired compound .

1-Boc-5-Aminoindole serves several applications in the fields of chemistry and pharmacology:

- Intermediate in Drug Synthesis: It is used as a building block for synthesizing more complex molecules, particularly in drug discovery.

- Research Tool: Employed in proteomics and biochemical studies for understanding protein interactions and functions .

- Material Science: Investigated for potential applications in organic electronics due to its structural properties.

Studies on interaction profiles indicate that 1-Boc-5-Aminoindole can bind to various biological targets, including enzymes and receptors. Its derivatives have been evaluated for their ability to inhibit specific biological pathways, showcasing its potential as a lead compound in drug development. Interaction studies often utilize techniques like surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics .

Several compounds share structural similarities with 1-Boc-5-Aminoindole, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Aminoindole | Unprotected form | Lacks the Boc protecting group; more reactive |

| N-Methyl-5-aminoindole | Methylated derivative | Exhibits different pharmacological properties |

| 1-Boc-6-Aminoindole | Isomer | Different position of amino group; varied biological activity |

| 1-Boc-3-Aminoindole | Isomer | Altered electronic properties due to position change |

The uniqueness of 1-Boc-5-Aminoindole lies in its specific structural configuration that allows for selective reactions and biological interactions not observed in its analogs. Its Boc protection enhances stability during synthesis while facilitating subsequent transformations into more complex structures .

Reduction of Nitroindole Precursors

The reduction of tert-butyl 5-nitro-1H-indole-1-carboxylate is a cornerstone method for synthesizing 1-Boc-5-aminoindole. Using 10% palladium on carbon under hydrogen atmosphere in ethyl acetate, this reaction achieves quantitative yields (100%) at room temperature. The nitro group is selectively reduced to an amine without cleaving the Boc protecting group, as demonstrated by Guangdong Dongyangguang Pharmaceutical Co., Ltd..

Key reaction parameters:

- Catalyst: Pd/C (10% w/w)

- Solvent: Ethyl acetate

- Conditions: H₂ gas, 20°C, 12–24 hours

This method avoids side reactions such as over-reduction or deprotection, making it ideal for industrial-scale production.

Fischer Cyclization Strategies

The Fischer indole synthesis, first reported in 1883, remains a robust method for constructing indole cores. While not directly used for 1-Boc-5-aminoindole, its principles inform the synthesis of precursors. For example, phenylhydrazines react with ketones under acidic conditions (e.g., HCl, H₂SO₄) to form indoles via -sigmatropic rearrangement. Modern adaptations employ Lewis acids (ZnCl₂, BF₃) or Brønsted acids (p-TsOH) to enhance regioselectivity.

Mechanistic insights:

- Phenylhydrazone formation: Condensation of phenylhydrazine with a carbonyl compound.

- Enamine tautomerization: Acid-catalyzed isomerization to a reactive enamine.

- Cyclization and aromatization: -sigmatropic rearrangement followed by NH₃ elimination.

Organolithium-Mediated Functionalization

Organolithium reagents enable direct functionalization of Boc-protected indoles. A 2003 study demonstrated that Boc-protected ortho-aminostyrenes undergo alkyllithium addition, generating lithiated intermediates that cyclize to form 3,5-disubstituted indoles. This method facilitates the synthesis of complex indole derivatives without requiring pre-functionalized starting materials.

Example reaction:

Boc-protected styrene + n-BuLi → Lithiated intermediate → Electrophilic quenching → Cyclization → Indole product This approach achieves high regiocontrol, enabling access to 1,3,5- and 2,3,5-substituted indoles.

Boc Protection Mechanisms

The tert-butoxycarbonyl (Boc) group protects amines during multi-step syntheses. Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP), the Boc group is installed via nucleophilic attack at the indole’s N1 position. Deprotection occurs under acidic conditions (e.g., TFA, HCl/dioxane), regenerating the free amine without disrupting the indole ring.

Protection/Deprotection workflow:

- Protection:

Indole-NH₂ + Boc₂O → Indole-N(Boc) + CO₂ + t-BuOH - Deprotection:

Indole-N(Boc) + TFA → Indole-NH₃⁺ + CO₂ + t-Bu⁺

The Boc group’s stability under basic and reducing conditions makes it indispensable for indole functionalization.

Catalytic Approaches for Regioselective Formation

Transition-metal catalysis enables precise control over indole substitution patterns. Notable methods include:

a) Ir-Catalyzed Borylation

Iridium complexes (e.g., [Ir(COD)OMe]₂) catalyze C–H borylation at the C4 position of Boc-protected indoles using bis(pinacolato)diboron (B₂Pin₂). This reaction tolerates the Boc group and achieves >90% regioselectivity, enabling late-stage diversification.

Conditions:

- Catalyst: [Ir(COD)OMe]₂ (1 mol%)

- Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine

- Solvent: Tetrahydrofuran (THF), 80°C

b) Palladium-Catalyzed Nitration

Palladium(II) acetate facilitates C4-selective nitration of Boc-protected indoles using tert-butyl nitrite (t-BuONO) and oxone. This method avoids directing groups, leveraging weak chelation between Pd and the Boc carbonyl.

Reaction highlights:

- Yield: 60–85%

- Scope: Compatible with 5-substituted indoles

- Application: Synthesis of aminated indoles via subsequent reduction.

C–H Borylation and Cross-Coupling Reactions

The Boc-protected amino group in 1-Boc-5-aminoindole plays a pivotal role in directing regioselective C–H borylation. Iridium-catalyzed borylation reactions, employing catalysts such as [Ir(COD)OMe]~2~, selectively functionalize the indole core at positions β to the nitrogen atom. For example, the Boc group stabilizes the transition state during metallation, enabling borylation at the C2 or C3 positions depending on the catalyst system [4]. A comparative study revealed that Rhodium(I) catalysts favor C3 functionalization via a 1,2-acyl migration pathway, whereas Iridium(III) catalysts direct borylation to the C2 position without translocation [2] [4].

The Miyaura borylation reaction further expands the utility of 1-Boc-5-aminoindole by enabling the synthesis of boronic ester derivatives. Using bis(pinacolato)diboron (B~2~pin~2~) and palladium catalysts like Pd(PPh~3~)~4~, the indole’s halogenated analogs undergo cross-coupling to yield Suzuki-Miyaura adducts. This method is particularly effective for introducing aryl or vinyl groups at the borylated positions, as demonstrated in the synthesis of biaryl indole-oxindole hybrids [5] [6].

Table 1: Catalyst Systems for C–H Borylation of 1-Boc-5-Aminoindole

| Catalyst | Position Functionalized | Key Reaction Conditions | Yield (%) |

|---|---|---|---|

| [IrCp*Cl~2~]~2~ | C2 | AgNTf~2~, Cl(CH~2~)~2~Cl, 90°C | 91 |

| [Rh(COD)Cl]~2~ | C3 | AgOAc, DCE, 100°C | 58 |

Electrophilic Substitution at the 5-Amino Position

The electron-donating 5-amino group in 1-Boc-5-aminoindole facilitates electrophilic aromatic substitution (EAS), albeit with moderated reactivity due to the Boc group’s electron-withdrawing nature. Nitration and sulfonation reactions occur preferentially at the C4 and C6 positions, as the Boc group deactivates the indole ring while directing electrophiles to the less hindered sites [1] [2]. For instance, treatment with acetyl nitrate in acetic anhydride yields the 4-nitro derivative, which serves as a precursor for reducible nitro groups in drug synthesis.

Notably, the Boc group’s steric bulk impedes electrophilic attack at the C2 position, ensuring high regioselectivity. This contrasts with unprotected 5-aminoindoles, where uncontrolled polysubstitution is common. Kinetic studies reveal that the Boc group reduces the reaction rate by a factor of 3–5 compared to unprotected analogs, underscoring its role in modulating reactivity [2] [4].

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) at the 5-amino position is limited under standard conditions due to the Boc group’s electron-withdrawing effects. However, deprotection strategies using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can regenerate the free amine, enabling SNAr with hard nucleophiles like hydroxide or alkoxide ions. For example, heating 1-Boc-5-aminoindole with KOH in dimethyl sulfoxide (DMSO) at 120°C cleaves the Boc group, permitting amination at C5 [3] [4].

Alternative approaches involve transient protection-exchange reactions. By converting the Boc group to a more labile protecting group (e.g., Fmoc), the 5-amino group becomes accessible for nucleophilic displacement without full deprotection. This strategy is critical in peptide-indole conjugates, where selective functionalization preserves the indole core’s integrity [3] [6].

Transition Metal-Catalyzed Functionalization

Transition metal catalysts enable precise functionalization of 1-Boc-5-aminoindole through C–H activation and cross-coupling. Rhodium(I) complexes, such as [Rh(COD)Cl]~2~, promote C3 alkylation via a concerted 1,2-acyl migration mechanism. In contrast, Iridium(III) catalysts like [IrCp*Cl~2~]~2~ favor direct C2–H activation, bypassing translocation [2] [4]. These pathways are illustrated below:

$$

\text{Rh}^\text{I}\text{-catalyzed: } \text{C3–H} \rightarrow \text{1,2-acyl migration} \rightarrow \text{C3–R}

$$

$$

\text{Ir}^\text{III}\text{-catalyzed: } \text{C2–H} \rightarrow \text{direct alkylation}

$$

Palladium-catalyzed reactions, particularly Suzuki-Miyaura couplings, are effective for introducing heteroaryl groups. Using aryl halides and Pd(PPh~3~)~4~, the boronic ester derivatives of 1-Boc-5-aminoindole form biaryl structures with applications in kinase inhibitor synthesis [5] [6].

Thermal and Acid-Mediated Deprotection Strategies

The Boc group in 1-Boc-5-aminoindole is cleaved under acidic or thermal conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C quantitatively removes the Boc group within 1 hour, yielding 5-aminoindole hydrochloride. Thermolytic deprotection at 150°C in toluene via a retro-Diels-Alder mechanism provides the free amine without acid residues, suitable for acid-sensitive substrates [3] [4].

Table 2: Deprotection Conditions for 1-Boc-5-Aminoindole

| Condition | Reagent | Temperature (°C) | Time (h) | Efficiency (%) |

|---|---|---|---|---|

| Acidic | TFA/DCM (1:1) | 25 | 1 | 99 |

| Thermal | Toluene | 150 | 4 | 95 |

| Acidic (mild) | HCl/Dioxane (4M) | 25 | 2 | 90 |

Stereocontrolled Synthesis of Bicyclic Frameworks

The utilization of 1-Boc-5-Aminoindole in the construction of heterocyclic scaffolds has demonstrated remarkable efficiency in generating complex bicyclic architectures. Research has shown that this compound serves as an effective precursor for the synthesis of triazolopiperazines and other biologically relevant fused scaffolds through highly modular approaches [5]. The synthetic strategy employing 1-Boc-5-Aminoindole enables the formation of scaffolds containing new, previously inaccessible vectors with yields ranging from 51-91% and diastereoselectivity exceeding 20:1 [5].

The methodology involves the initial construction of the 5-membered heterocycle, which provides the scaffold around which the partially saturated piperazine ring can be assembled [5]. This approach has proven particularly effective for the synthesis of 5,6,7,8-tetrahydro- [5] [6]triazolo[1,5-a]pyrazine scaffolds, where 1-Boc-5-Aminoindole derivatives undergo controlled cyclization reactions to generate the desired heterocyclic frameworks [5].

Privileged Scaffold Development

The indole nucleus, exemplified by 1-Boc-5-Aminoindole, has been extensively validated as a privileged structure in medicinal chemistry [7] [8]. The compound's ability to bind to multiple receptors with high affinity makes it an invaluable template for scaffold diversification [9]. Recent investigations have demonstrated that structural modifications of 1-Boc-5-Aminoindole can lead to the development of novel heterocyclic systems with enhanced biological profiles [10] [11].

The strategic importance of 1-Boc-5-Aminoindole in scaffold construction is further emphasized by its role in the synthesis of indole-fused heterocycles, particularly seven-membered ring systems that have received increasing attention due to their distinctive chemical characteristics and wide spectrum of bioactivities [12]. The compound's structural features enable the formation of these challenging medium-ring heterocycles through multicomponent reaction pathways [12].

| Table 3: Research Findings on 1-Boc-5-Aminoindole Applications |

|---|

| Application: Heterocyclic Scaffold Construction |

| Specific Method: Triazole formation via multicomponent reactions |

| Yield Range: 51-91% |

| Selectivity: >20:1 d.r. |

| Key Finding: High yielding stereocontrolled synthesis of bicyclic scaffolds |

Synthesis of Bioactive Indole Derivatives

Pharmaceutical Intermediate Applications

1-Boc-5-Aminoindole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in creating novel drug candidates targeting neurological disorders [2] [13]. The compound's protected amino functionality allows for selective transformations that are essential in pharmaceutical synthesis, where precise control over functional group reactivity is paramount [13].

The compound has demonstrated particular utility in the development of anti-tubercular agents, where cell-penetrating peptide conjugates of indole-based DNA primase and gyrase inhibitors have shown enhanced efficacy [13]. These conjugates significantly outperform free inhibitor molecules, demonstrating more than 50-fold increased activity with minimal inhibitory concentration values ranging from 1.9 to 3.9 μM [13].

Selective Deprotection Strategies

The Boc protecting group in 1-Boc-5-Aminoindole provides excellent selectivity for controlled deprotection reactions [14]. Research has demonstrated that selective N-Boc deprotection can be achieved using sodium borohydride in ethanol, yielding products in good to excellent yields ranging from 75-98% [14]. This methodology enables the preparation of diverse indole derivatives while maintaining the integrity of other functional groups within the molecule [14].

The synthetic versatility of 1-Boc-5-Aminoindole is further enhanced through Buchwald-Hartwig amination reactions, where the compound can undergo selective coupling with various electrophiles to generate di-Boc-protected aminoindole derivatives [15] [16]. This approach provides access to complex indole architectures that serve as intermediates for pharmaceutical applications [16].

| Table 4: Synthesis Methods for 1-Boc-5-Aminoindole |

|---|

| Starting Material: 5-Nitroindole |

| Method: Boc protection followed by reduction |

| Conditions: Pd/C, H₂, EtOAc, RT, overnight |

| Yield: 100% |

| Product: 1-Boc-5-Aminoindole |

Role in Multicomponent Reactions

Indole-Based Multicomponent Assembly

1-Boc-5-Aminoindole plays a significant role in multicomponent reactions (MCRs), which represent powerful tools in modern synthetic chemistry for the rapid assembly of complex molecular architectures [17] [12]. The compound's participation in MCRs enables the formation of diverse heterocyclic frameworks through convergent synthetic approaches that minimize the number of synthetic steps required [18] [19].

Recent developments in indole-based MCRs have demonstrated the compound's utility in the modular assembly of indole-fused seven-membered heterocycles [12]. In these processes, 1-Boc-5-Aminoindole can be combined with formaldehyde and amino hydrochloride to rapidly yield indole-fused oxadiazepines, with subsequent addition of sodium thiosulfate furnishing indole-fused thiadiazepines [12].

Advanced MCR Strategies

The incorporation of 1-Boc-5-Aminoindole into advanced multicomponent reaction strategies has enabled the synthesis of novel covalent inhibitor libraries [20]. These approaches circumvent traditional problems associated with electrophile library synthesis, such as slow sequential synthesis and limited library diversity [20]. The compound's participation in these reactions has facilitated the production of 102 compounds with diverse electrophile sets across 10 different scaffolds [20].

The utility of 1-Boc-5-Aminoindole in MCRs extends to the synthesis of bis(indolyl)methanes (BIMs) and their derivatives, which have shown potential for binding to antineoplastic drug targets and spindle motor protein kinesin Eg5 [17]. The water-mediated, taurine-catalyzed reactions involving indole derivatives demonstrate the compound's compatibility with green chemistry principles [17].

Functionalization for Material Science Applications

Polymer Conjugation Systems

1-Boc-5-Aminoindole has found significant applications in material science, particularly in the development of functionalized polymeric systems for drug delivery applications [21] [22]. The compound's amino functionality enables conjugation to polymer backbones through controlled chemical reactions, resulting in materials with enhanced properties for biomedical applications [21].

Research has demonstrated that 1-Boc-5-Aminoindole derivatives can be successfully conjugated to poly(styrene-alt-maleic anhydride) (PSMA-b-PS) nanoparticles through nucleophilic addition-elimination reactions [21]. These conjugation reactions achieve 14-19 peptide conjugates per polymer chain with excellent trial-to-trial reproducibility [21]. The controlled nature of these reactions makes them suitable for the preparation of well-defined drug delivery systems [21].

Advanced Material Applications

The unique chemical properties of 1-Boc-5-Aminoindole make it valuable for the development of advanced materials, including polymers and coatings [2] . The compound's indole nucleus provides π-π stacking capabilities and hydrogen bonding potential, which contribute to enhanced material performance in various applications [2].

In material science applications, 1-Boc-5-Aminoindole serves as a precursor molecule for the synthesis of more complex indole-based molecules with various functionalities . The compound's structural features, including the tert-butyl group and amino functionality, contribute to its chemical reactivity and potential for material modification . These properties have led to its investigation in the development of polymeric materials with tailored properties for specific applications .

| Table 5: Material Science Applications of 1-Boc-5-Aminoindole |

|---|

| Application Type: Polymer Functionalization |

| Substrate: PSMA-b-PS nanoparticles |

| Mechanism: Nucleophilic addition-elimination |

| Performance: 14-19 conjugates per chain |

| Advantages: Controlled, reproducible |

Use in Bioconjugation and Drug Delivery Systems

Antibody-Drug Conjugate Development

1-Boc-5-Aminoindole has emerged as a valuable component in the development of antibody-drug conjugates (ADCs), representing a revolutionary class of therapeutics that precisely deliver drugs to their intended targets [24] [25]. The compound's ability to form stable carbamate linkages makes it particularly suitable for conjugation strategies that require controlled drug release [25].

Novel strategies have been developed to attach indole-containing payloads, including those derived from 1-Boc-5-Aminoindole, to antibodies through carbamate moieties and self-immolating, disulfide-based linkers [25]. These conjugation approaches have been successfully employed to connect selective estrogen receptor down-regulators to various antibodies in a site-selective manner, resulting in conjugates that display potent, antigen-dependent biological activity [25].

Bioconjugation Chemistry Advances

The development of bioconjugation methodologies involving 1-Boc-5-Aminoindole has led to significant advances in drug delivery system design [26] [27]. The compound's participation in covalent conjugation systems has enabled the creation of hybrid entities based on biomolecules and nanoparticles covalently linked to drugs [26].

Recent investigations have demonstrated that 1-Boc-5-Aminoindole derivatives can undergo conjugation reactions with albumin carriers through thiol-maleimide chemistry [27] [28]. These conjugation strategies provide anti-cancer drugs with significant advantages, including longer circulatory half-lives, tumor-targeted delivery, and easier administration relative to unconjugated drugs [27] [28]. The stability of indole-carbamate moieties in whole blood from various species, combined with good in vivo stability properties, makes these conjugates particularly attractive for therapeutic applications [25].

Controlled Release Mechanisms

The incorporation of 1-Boc-5-Aminoindole into drug delivery systems has enabled the development of controlled release mechanisms that enhance therapeutic efficacy [24] [26]. The compound's structural features allow for the design of linker systems that respond to specific biological conditions, facilitating targeted drug release at desired sites of action [26].

The versatility of 1-Boc-5-Aminoindole in bioconjugation applications extends to peptide functionalization systems, where reproducible and controlled conjugation can be achieved through selective protection strategies [21] [22]. These approaches have demonstrated that incorporating selective protection for multiple reaction centers, even though requiring additional deprotection and purification steps, provides superior control over conjugation outcomes [21]. The resulting systems exhibit excellent trial-to-trial reproducibility and controlled molecular weight distributions, making them suitable for pharmaceutical applications [21].